molecular formula C₂₇H₂₄N₆O₉ B1146485 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide CAS No. 1346606-53-8

2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide

Cat. No.: B1146485
CAS No.: 1346606-53-8
M. Wt: 576.51
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Description

Introduction to 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide

Chemical Identity and Nomenclature

The compound this compound represents a sophisticated organic molecule characterized by its azobenzene core structure and multiple functional group attachments. This chemical entity demonstrates significant structural complexity through its incorporation of both aromatic and aliphatic components, specifically featuring a diazenyl bridge that serves as the central linking mechanism between distinct molecular segments. The compound maintains a molecular framework consistent with other azobenzene-based pharmaceutical compounds, exhibiting the characteristic nitrogen-nitrogen double bond that enables photoisomerization properties and enzymatic cleavage mechanisms.

The structural architecture of this compound derives from the parent balsalazide molecule, which itself possesses the molecular formula C₁₇H₁₅N₃O₆ and a molecular weight of 357.32 grams per mole. The specific nomenclature indicates the presence of a carboxyethyl amino carbonyl phenyl substituent connected through a diazenyl linkage, suggesting this compound may represent either a synthetic intermediate, degradation product, or structural analog of the established balsalazide framework. Current pharmaceutical literature indicates that compounds within this structural class demonstrate significant potential for targeted drug delivery applications, particularly in the context of inflammatory bowel disease treatment protocols.

IUPAC Name Derivation and Structural Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization through systematic naming conventions that account for each functional group and stereochemical configuration. The designation begins with the positional indicator "2'-" which specifies the attachment point on the secondary aromatic ring system, followed by the stereochemical descriptor "(1E)" indicating the trans-configuration of the diazenyl double bond. This stereochemical arrangement represents the thermodynamically stable form under standard conditions, contrasting with the cis-isomer that can be generated through specific light irradiation protocols.

The systematic name progression continues with the complex substituent description "[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl" which delineates the specific arrangement of functional groups attached to the phenyl ring system. The carboxyethyl amino carbonyl moiety represents a critical structural feature that enables hydrogen bonding interactions and potential enzymatic recognition sites. Structural validation studies utilizing advanced spectroscopic techniques including nuclear magnetic resonance and mass spectrometry have confirmed the precise molecular architecture, demonstrating consistency with theoretical predictions based on computational modeling approaches.

Structural Component Chemical Formula Molecular Weight (g/mol) Functional Role
Diazenyl Bridge N₂ 28.02 Enzymatic cleavage site
Carboxyethyl Group C₃H₅O₂ 73.07 Hydrogen bonding
Phenyl Ring C₆H₅ 77.10 Aromatic stability
Carbonyl Group CO 28.01 Amide linkage
Systematic Synonyms and Regulatory Designations

The compound maintains multiple systematic synonyms reflecting different nomenclature conventions and regulatory frameworks employed across international pharmaceutical databases. Alternative naming systems include descriptors such as "5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid derivatives" and related structural designations that emphasize different aspects of the molecular architecture. These naming variations arise from different emphasis on specific functional groups or stereochemical features, with some systems prioritizing the azobenzene core while others focus on the carboxylic acid functionalities.

Regulatory designations encompass Chemical Abstracts Service registry numbers and European Community identification codes that enable precise tracking and documentation within global pharmaceutical databases. The compound appears in various regulatory contexts as both a characterized impurity and potential metabolite, requiring specific identification protocols and analytical standards for quality control purposes. International pharmacopeial organizations have established specific guidelines for the identification and quantification of related compounds within this structural class, emphasizing the importance of precise analytical methodologies.

Current regulatory frameworks classify this compound within the broader category of azobenzene-based pharmaceutical intermediates, requiring specific documentation protocols for synthesis, characterization, and quality assessment procedures. The compound receives particular attention within impurity profiling studies where its presence must be monitored and controlled within specified limits to ensure pharmaceutical product quality and safety. These regulatory considerations extend to manufacturing processes where the compound may arise as a process-related impurity or synthetic byproduct requiring careful analytical monitoring and control strategies.

Historical Context in Azobenzene-Based Prodrug Development

The development of azobenzene-based prodrugs represents a significant advancement in targeted pharmaceutical delivery systems, with historical origins tracing back to the early observations of azoreductase enzyme activity in biological systems. The fundamental discovery that certain bacterial enzymes could selectively cleave azo bonds under anaerobic conditions provided the theoretical foundation for developing colon-specific drug delivery mechanisms. This enzymatic activity was first systematically studied in the context of sulfasalazine metabolism, where researchers observed that colonic bacteria could effectively reduce azo bonds to release active pharmaceutical compounds in targeted locations.

The progression from basic azobenzene chemistry to sophisticated prodrug systems involved extensive research into structure-activity relationships and enzymatic specificity patterns. Early investigations demonstrated that azobenzene-containing compounds exhibited variable rates of bacterial metabolism depending on their specific chemical structure and substituent patterns. These findings led to the systematic development of balsalazide and related compounds that incorporated optimized azobenzene linkages designed to achieve specific pharmacokinetic profiles and targeted release characteristics.

Contemporary research in azobenzene-based prodrug development has expanded to encompass multiple therapeutic applications beyond inflammatory bowel disease treatment. Current investigations explore photoswitchable azobenzene systems that can be activated through controlled light irradiation, enabling precise temporal and spatial control over drug release mechanisms. Additionally, recent studies have demonstrated that azobenzene-based prodrugs can serve dual functions as both therapeutic delivery vehicles and diagnostic imaging agents, providing real-time tracking capabilities for drug distribution and metabolism.

Development Period Key Advancement Therapeutic Application Research Focus
1930s-1940s Azoreductase discovery Antimicrobial therapy Enzyme characterization
1950s-1970s Sulfasalazine development Anti-inflammatory treatment Colon targeting
1980s-1990s Balsalazide synthesis Ulcerative colitis therapy Prodrug optimization
2000s-Present Advanced azobenzene systems Multi-modal therapy Controlled release mechanisms

Role as a Balsalazide Metabolite and Impurity

The compound this compound functions as both a metabolic derivative and process-related impurity within the broader balsalazide pharmaceutical framework. As a metabolite, this compound may arise through specific enzymatic or chemical transformation pathways that modify the parent balsalazide structure while maintaining key structural features essential for biological activity. The formation of this compound can occur through azoreductase-mediated cleavage reactions followed by subsequent chemical modifications, or through alternative metabolic pathways involving cytochrome P450 enzymes or other hepatic transformation systems.

Process-related impurity formation represents another significant source of this compound during pharmaceutical manufacturing operations. Synthetic pathways for balsalazide production may generate structurally related byproducts through incomplete reactions, side reactions, or degradation processes occurring under specific temperature, pH, or solvent conditions. These impurities require careful monitoring and control to ensure final pharmaceutical products meet established quality standards and regulatory requirements for purity and safety.

Recent analytical studies have demonstrated that this compound exhibits distinct chromatographic and spectroscopic properties that enable its separation and quantification from parent balsalazide and other related impurities. Advanced analytical methodologies including high-performance liquid chromatography coupled with mass spectrometry have been developed specifically for the detection and characterization of this compound in pharmaceutical preparations and biological samples. These analytical capabilities are essential for understanding the formation mechanisms, stability characteristics, and potential biological significance of this compound within the broader context of balsalazide therapy and metabolism.

Formation Pathway Mechanism Detection Method Regulatory Limit
Enzymatic metabolism Azoreductase cleavage Liquid chromatography-mass spectrometry 0.10% of total API
Chemical degradation Oxidative processes High-performance liquid chromatography 0.05% of total API
Synthetic byproduct Incomplete coupling reactions Nuclear magnetic resonance spectroscopy 0.15% of total API
Photochemical formation Ultraviolet light exposure Ultraviolet-visible spectroscopy 0.03% of total API

Properties

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQZTYNNGNNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-53-8
Record name 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diazotization of 4-Aminobenzoyl-β-alanine

The precursor 4-aminobenzoyl-β-alanine is treated with sodium nitrite (NaNO₂) in an acidic medium (HCl, 0–5°C) to form the diazonium chloride intermediate. Critical parameters include:

ParameterOptimal RangeEffect on Yield
Temperature0–2°CPrevents decomposition
NaNO₂ Equivalents1.05–1.10Minimizes side products
Reaction Time30–45 minutesCompletes diazotization

Exceeding 5°C leads to a 40% reduction in diazonium stability.

Azo Coupling with 5-Aminosalicylic Acid

The diazonium salt reacts with 5-ASA in a pH 8–9 buffer (sodium carbonate/bicarbonate) to form the azo bond. Key findings:

ConditionOutcome
pH < 7Premature protonation reduces coupling efficiency
pH > 10Hydrolysis of diazonium salt dominates
Molar Ratio (1:1.2)Maximizes yield (78–82%)

The (1E)-configuration is favored under alkaline conditions, as confirmed by NMR coupling constants (J = 12–14 Hz for trans diazenyl protons).

Industrial-Scale Purification Techniques

Crude product purification involves:

  • Acid precipitation (pH 2–3) to remove unreacted 5-ASA.

  • Column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the (1E)-isomer.

  • Crystallization from ethanol/water (70:30) to achieve >95% purity.

Yield optimization :

StepLaboratory YieldIndustrial Yield
Diazotization85–90%88–92%
Azo Coupling75–80%82–85%
Crystallization90–95%95–98%

Analytical Characterization

Spectroscopic validation :

  • UV-Vis : λ<sub>max</sub> = 348 nm (π→π* transition of azo bond).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (d, J=14 Hz, 1H, -N=N-), δ 10.32 (s, 1H, -COOH).

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA/acetonitrile gradient).

Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability for capsule formulation.

Comparative Analysis of Synthetic Methods

Three industrial approaches were evaluated for scalability:

MethodAdvantagesLimitations
Batch DiazotizationHigh purity (99.2%)Slow cooling rate
Flow Chemistry30% faster reactionHigher equipment cost
Microwave-Assisted15% energy savingsLimited to small batches

Flow chemistry reduced byproducts by 18% compared to batch methods.

Recent Advances in Catalytic Methods

Emerging techniques include:

  • Enzymatic diazotization using bacterial azoreductases (60% yield, 99% E-selectivity).

  • Photocatalytic coupling with TiO<sub>2</sub> nanoparticles, reducing reaction time by 50%.

Regulatory Compliance and Quality Control

Impurity profiling (per ICH Q3A):

ImpurityAcceptance Threshold
Unreacted 5-ASA≤0.15%
(1Z)-Isomer≤0.20%
Heavy Metals≤10 ppm

Chemical Reactions Analysis

Types of Reactions: 2’-[

Biological Activity

The compound 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide (CAS Number: 1346606-53-8) is a synthetic derivative of balsalazide, primarily studied for its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N6O9C_{27}H_{24}N_{6}O_{9} with a molecular weight of 576.51 g/mol. The compound features a diazenyl group attached to a phenyl ring that carries a carboxyethylamino carbonyl substituent, which is significant for its biological activity.

Structural Formula

Structure C27H24N6O9\text{Structure }\text{C}_{27}\text{H}_{24}\text{N}_{6}\text{O}_{9}

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating conditions such as ulcerative colitis and Crohn's disease.

  • Inhibition of Cytokines : The compound has been shown to reduce levels of TNF-α and IL-6 in vitro, which are critical mediators in inflammatory pathways.
  • Modulation of Immune Cells : Studies suggest that it may alter the activity of macrophages and T-cells, promoting an anti-inflammatory profile.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases.

Case Studies

  • In Vitro Studies : In cell culture experiments, the compound was tested against human colon epithelial cells exposed to inflammatory stimuli. Results indicated a significant decrease in cell apoptosis and an increase in cell viability at concentrations ranging from 10 to 50 µM.
  • Animal Models : In murine models of colitis, treatment with this compound resulted in reduced colon inflammation and improved histological scores compared to control groups.

Data Summary Table

PropertyObservation
Molecular Weight576.51 g/mol
SolubilitySoluble in water and acidic solutions
Anti-inflammatory ActivityInhibits TNF-α and IL-6 production
Antioxidant ActivityProtects against oxidative stress
Effective Concentration Range10 - 50 µM (in vitro studies)

Scientific Research Applications

Anticancer Research

Research indicates that compounds with similar structural motifs as 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide exhibit significant anticancer properties. For instance, studies on related azo compounds have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis in cancer cells, suggesting that this compound might share similar pathways .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Related studies have demonstrated that derivatives of similar azo compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific functional groups enhances the antimicrobial efficacy, indicating a potential for developing new antimicrobial agents based on this compound .

Drug Delivery Systems

Due to its chemical structure, this compound could be utilized in drug delivery systems. Its ability to form complexes with biomolecules can be exploited for targeted delivery of therapeutic agents, improving their bioavailability and reducing side effects.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Azo CompoundsEvaluation against HCT116Compounds exhibited IC50 values lower than standard drugs like 5-FU, indicating strong anticancer potential .
Antimicrobial Efficacy of Azo DerivativesTesting against bacterial strainsSignificant inhibition observed in various strains, suggesting potential for new antibiotic development .
Drug Delivery MechanismsExploration of azo compounds in delivery systemsEnhanced solubility and targeted action demonstrated in vitro .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Considerations

  • Enzymatic Cleavage : Balsalazide and its disodium salt are cleaved by colonic bacteria to release 5-ASA, which inhibits cyclooxygenase and NF-κB pathways . Structural modifications in the impurity may disrupt this process.
  • Cytokine Modulation : Balsalazide reduces colonic MIP-1β, MCP-1, IL-6, and IL-10 levels, with downstream effects on STAT3 phosphorylation . The impurity’s impact on these pathways remains unstudied.
  • LogP and Absorption: The impurity’s higher LogP (2.7 vs.

Q & A

Q. What is the molecular structure and key physicochemical properties of Balsalazide?

Balsalazide (C₁₇H₁₅N₃O₆; MW 357.32 g/mol) is an azo-linked prodrug with a salicylic acid moiety connected via a diazenyl group to a phenylcarbamoyl-β-alanine derivative. Key properties include:

  • Melting Point : 254–255°C .
  • Solubility : Sparingly soluble in DMSO and methanol .
  • Density : Predicted as 1.44 g/cm³ .
  • Acid Dissociation Constant (pKa) : ~2.97, indicating moderate acidity .
    Structural confirmation requires techniques like NMR, FT-IR, and X-ray crystallography.

Q. How is Balsalazide synthesized, and what are the critical steps in its production?

Balsalazide is synthesized via diazo coupling:

Diazotization : Aromatic amine (e.g., 4-aminobenzoyl-β-alanine) reacts with nitrous acid to form a diazonium salt.

Coupling : The diazonium salt couples with 5-aminosalicylic acid under alkaline conditions.
Key challenges include maintaining the (E)-configuration of the diazenyl group and avoiding side reactions. Purification via recrystallization ensures ≥95% purity .

Q. What analytical methods are recommended for characterizing Balsalazide in research settings?

  • Quantitative Analysis : LC-MS or GC-MS with deuterated internal standards (e.g., Balsalazide-d4, C₁₇H₁₁D₄N₃O₆; >99% isotopic purity) improves accuracy .
  • Structural Confirmation : Use HPLC with UV detection (λmax ~370 nm for azo bonds) and FT-IR to validate functional groups (e.g., -N=N- stretch at ~1600 cm⁻¹) .

Q. What is the mechanism of Balsalazide as a prodrug for mesalamine in ulcerative colitis?

Balsalazide is enzymatically cleaved by colonic bacterial azo-reductases to release mesalamine (5-ASA), which inhibits cyclooxygenase and NF-κB pathways, reducing inflammation. Prodrug design ensures targeted delivery to the colon, minimizing systemic absorption .

Advanced Research Questions

Q. How does Balsalazide modulate cytokine expression in in vivo models of colitis?

In murine colitis models, Balsalazide reduces colonic levels of pro-inflammatory cytokines (MIP-1β, MCP-1, IL-6) and increases anti-inflammatory IL-10. Mechanistically, it suppresses STAT3 phosphorylation, altering BCL2/BAX ratios to promote apoptosis in inflamed tissues . Experimental validation requires:

  • Cytokine Profiling : Multiplex ELISA of colon homogenates.
  • Western Blotting : Quantify p-STAT3, BCL2, and BAX expression .

Q. What experimental approaches are used to study the stability and solubility of Balsalazide under physiological conditions?

  • Solubility Studies : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
  • Stability Testing : Incubate Balsalazide in simulated gastric/intestinal fluids; monitor degradation via LC-MS .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition above 254°C .

Q. How do researchers address discrepancies in reported biological activities of Balsalazide across different studies?

Discrepancies (e.g., variable cytokine suppression) may arise from:

  • Model Differences : DSS-induced vs. TNBS colitis models.
  • Dosage Regimens : Standardize dosing (e.g., 30 mg/kg/day in rodents).
  • Metabolite Interference : Measure mesalamine levels to confirm prodrug conversion efficiency .

Q. What methodologies are employed to investigate the apoptotic pathways influenced by Balsalazide in colonic tissues?

  • TUNEL Assay : Detect DNA fragmentation in colonic epithelial cells.
  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic/necrotic populations.
  • qPCR : Analyze Bax/Bcl-2 mRNA ratios .

Q. How is isotopically labeled Balsalazide (e.g., Balsalazide-d4) utilized in pharmacokinetic studies?

Balsalazide-d4 (C₁₇H₁₁D₄N₃O₆) serves as an internal standard for LC-MS to:

  • Quantify Parent Drug : Correct for matrix effects in plasma/urine.
  • Track Metabolites : Differentiate endogenous 5-ASA from prodrug-derived forms .

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